molecular formula C6H9N3O2 B13074237 3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid

3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13074237
M. Wt: 155.15 g/mol
InChI Key: UIPMRUCLPRYHPY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block of high interest in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group and a dimethylamino substituent on a pyrazole core, making it a valuable scaffold for the synthesis of more complex molecules through amide bond formation or other coupling reactions . The molecular formula is C6H9N3O2, with a molecular weight of 155.16 g/mol. As a standard handling procedure, it is recommended to store this product in a cool, dark place, potentially at room temperature or under mild cold-chain conditions, to ensure long-term stability . Like related pyrazole-carboxylic acid derivatives, this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications . Researchers are advised to consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(dimethylamino)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-9(2)5-3-4(6(10)11)7-8-5/h3H,1-2H3,(H,7,8)(H,10,11)

InChI Key

UIPMRUCLPRYHPY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-5-Carboxylic Acid Derivatives

Structural and Electronic Effects of Substituents

The substituent at the 3-position significantly impacts the compound’s physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Substituent Effects on Pyrazole-5-Carboxylic Acid Derivatives
Compound Name 3-Position Substituent Key Properties References
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Bromo Electron-withdrawing; enhances reactivity in cross-coupling reactions. Melting point: ~150–155°C (inferred).
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid 2-Furyl Heteroaromatic group; increases π-π stacking potential. Molecular weight: 192.17 g/mol.
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid Methyl Electron-donating; improves lipophilicity. Melting point: 150–152°C.
3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid (hypothetical) Dimethylamino Strong electron donation; enhances solubility in polar solvents. Expected pKa reduction due to inductive effects.

Key Observations:

  • Halogen Substituents (e.g., Br, Cl): Increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. Brominated analogs are intermediates in agrochemicals like chlorantraniliprole .
  • Aryl Groups (e.g., phenyl, furyl): Improve thermal stability and enable π-π interactions, relevant for materials science and kinase inhibitors .
  • Alkyl/Amino Groups (e.g., methyl, dimethylamino): Enhance solubility and modulate electronic effects. For instance, methyl groups reduce acidity (pKa ~4.5–5.0), whereas dimethylamino groups may further lower pKa due to resonance donation .

Physicochemical Properties

Solubility and Acidity:

  • 3-Bromo derivatives are less soluble in water due to halogen hydrophobicity.
  • 3-(Dimethylamino) analogs are expected to show higher aqueous solubility (logP reduction) and lower carboxylic acid pKa (~3.5–4.0) compared to methyl-substituted variants (pKa ~4.5) .

Thermal Stability:

  • Methyl and aryl substituents increase melting points (e.g., 150–152°C for 1,3-dimethyl derivative) . Dimethylamino groups may reduce crystallinity, lowering melting points.

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